molecular formula C2Br2F3I B1349380 1,2-Dibromo-1-iodotrifluoroethane CAS No. 216394-01-3

1,2-Dibromo-1-iodotrifluoroethane

Cat. No.: B1349380
CAS No.: 216394-01-3
M. Wt: 367.73 g/mol
InChI Key: YUBJHLYGOOZDRN-UHFFFAOYSA-N
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Description

1,2-Dibromo-1-iodotrifluoroethane is an organohalide compound with the molecular formula C2Br2F3I. It is a liquid at room temperature and is known for its unique combination of bromine, iodine, and fluorine atoms. This compound is used in various scientific research applications due to its distinct chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dibromo-1-iodotrifluoroethane can be synthesized through the halogenation of trifluoroethene. The process involves the addition of bromine and iodine to the double bond of trifluoroethene under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction conditions are optimized for maximum yield and purity. The product is then purified through distillation or other separation techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

1,2-Dibromo-1-iodotrifluoroethane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2-Dibromo-1-iodotrifluoroethane is used in a variety of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,2-Dibromo-1-iodotrifluoroethane involves its ability to undergo various chemical reactions due to the presence of bromine, iodine, and fluorine atoms. These atoms can participate in substitution, elimination, and redox reactions, allowing the compound to interact with different molecular targets and pathways. The specific mechanism depends on the type of reaction and the conditions under which it is carried out .

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Dibromo-1-chlorotrifluoroethane
  • 1,2-Dibromo-1-fluorotrifluoroethane
  • 1,2-Dibromo-1,1,2-trifluoroethane

Uniqueness

1,2-Dibromo-1-iodotrifluoroethane is unique due to the presence of both bromine and iodine atoms, which impart distinct chemical properties compared to other similar compounds. The combination of these halogens with fluorine atoms makes it a valuable reagent in organic synthesis and other scientific research applications .

Properties

IUPAC Name

1,2-dibromo-1,1,2-trifluoro-2-iodoethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2Br2F3I/c3-1(5,6)2(4,7)8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUBJHLYGOOZDRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(Br)I)(F)(F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2Br2F3I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30371598
Record name 1,2-Dibromo-1-iodotrifluoroethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

216394-01-3
Record name 1,2-Dibromo-1-iodotrifluoroethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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